molecular formula C13H19N3O4S B6631289 Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B6631289
M. Wt: 313.37 g/mol
InChI Key: OXTXTHRETHPUEZ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a morpholine moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane (CH2Cl2) and catalysts such as tetrabutylammonium iodide (n-Bu4NI) and potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including its role as a potential drug candidate.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring and morpholine moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate: shares similarities with other thiazole and morpholine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiazole ring and the morpholine moiety allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research and industrial applications.

Properties

IUPAC Name

methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-9-11(12(18)19-2)21-13(15-9)14-4-3-10(17)16-5-7-20-8-6-16/h3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTXTHRETHPUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCC(=O)N2CCOCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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